molecular formula C7H9NO5 B3025258 3-(3,5-Dioxomorpholin-4-yl)propanoic acid CAS No. 1000339-14-9

3-(3,5-Dioxomorpholin-4-yl)propanoic acid

Cat. No.: B3025258
CAS No.: 1000339-14-9
M. Wt: 187.15 g/mol
InChI Key: NLPUMWSXDNXPMU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dioxomorpholin-4-yl)propanoic acid typically involves the formation of the morpholine ring followed by the introduction of the propanoic acid moiety. One common method involves the reaction of morpholine with maleic anhydride under controlled conditions to form the dioxomorpholine ring. This intermediate is then reacted with a suitable propanoic acid derivative to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dioxomorpholin-4-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxomorpholine derivatives with additional oxygen atoms, while reduction may produce simpler morpholine derivatives .

Scientific Research Applications

3-(3,5-Dioxomorpholin-4-yl)propanoic acid is widely used in scientific research, particularly in the field of proteomics. It serves as a biochemical tool for studying protein interactions, modifications, and functions. The compound is also used in the development of new biochemical assays and analytical techniques .

In biology and medicine, this compound is used to investigate cellular processes and pathways. It helps in understanding the molecular mechanisms underlying various diseases and conditions. In the industrial sector, the compound is used in the synthesis of advanced materials and chemical intermediates .

Mechanism of Action

The mechanism of action of 3-(3,5-Dioxomorpholin-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, providing insights into the underlying mechanisms of various biological phenomena .

Comparison with Similar Compounds

3-(3,5-Dioxomorpholin-4-yl)propanoic acid can be compared with other similar compounds, such as:

  • 3-(3,5-Dioxomorpholino)propanoic acid
  • 4-Morpholinepropanoic acid, 3,5-dioxo-
  • This compound

These compounds share similar structural features but may differ in their specific chemical properties and applications. The uniqueness of this compound lies in its specific molecular structure, which provides distinct biochemical properties and research applications .

Properties

IUPAC Name

3-(3,5-dioxomorpholin-4-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO5/c9-5-3-13-4-6(10)8(5)2-1-7(11)12/h1-4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLPUMWSXDNXPMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)CO1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501288890
Record name 3,5-Dioxo-4-morpholinepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501288890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000339-14-9
Record name 3,5-Dioxo-4-morpholinepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000339-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dioxo-4-morpholinepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501288890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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